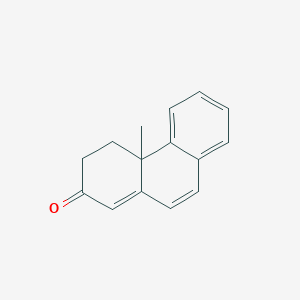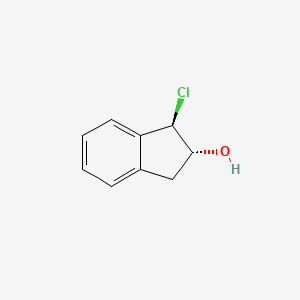
2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-: is a chemical compound belonging to the phenanthrenone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using catalysts such as Lewis acids to facilitate the formation of the phenanthrenone ring.
Reduction Reactions: Employing reducing agents to achieve the desired dihydro form.
Industrial Production Methods: Industrial production may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to different dihydro forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry:
Materials Science: Studied for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various cellular pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Phenanthrene: A parent compound with a similar aromatic structure.
Phenanthrenone Derivatives: Various derivatives with different functional groups.
Comparison:
Structural Differences: The presence of specific functional groups and the dihydro form make 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- unique.
Chemical Properties: Differences in reactivity, stability, and solubility compared to similar compounds.
Applications: Unique applications in specific fields due to its distinct properties.
Propriétés
Numéro CAS |
58860-95-0 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4a-methyl-3,4-dihydrophenanthren-2-one |
InChI |
InChI=1S/C15H14O/c1-15-9-8-13(16)10-12(15)7-6-11-4-2-3-5-14(11)15/h2-7,10H,8-9H2,1H3 |
Clé InChI |
ODCWBFCASVYOCN-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)



![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)


![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)




